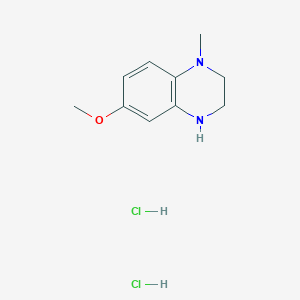
7-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 7-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride consists of a quinoxaline core, which is a type of heterocyclic compound. This core is modified with a methoxy group at the 7-position and a methyl group at the 4-position. The compound also includes two chloride ions, as indicated by the ‘dihydrochloride’ in its name.Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
Research has demonstrated that derivatives of quinoxaline, including those with methoxy and methyl substituents, show significant antimicrobial and antituberculosis activities. For instance, certain quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity, revealing that substituents on the quinoxaline nucleus significantly affect activity. Ethyl and benzyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide derivatives, in particular, have shown good antitubercular activity, including against drug-resistant strains of M. tuberculosis H(37)Rv, highlighting their potential as leads for new antituberculosis compounds (A. Jaso, B. Zarranz, I. Aldana, A. Monge, 2005). Additionally, novel quinoxalines have been synthesized and shown to possess broad antimicrobial activities, suggesting their usefulness in combating various microbial infections (Hanan M. Refaat, A. A. Moneer, Omneya M. Khalil, 2004).
Synthesis and Chemical Properties
Quinoxaline derivatives have been synthesized for various applications, including as ligands in asymmetric hydrogenation reactions. For example, 2,3-bis(tert-butylmethylphosphino)quinoxalines have been prepared and used with rhodium complexes to achieve high enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes, demonstrating their utility in the synthesis of chiral pharmaceutical ingredients (T. Imamoto, K. Tamura, Zhenfeng Zhang, et al., 2012).
Vasorelaxant Effects and Potential Antihypertensive Activities
Quinoxaline derivatives have also been explored for their potential antihypertensive activities. A study on novel 7-methoxyl-2,3-disubstituted quinoxaline derivatives investigated their vasorelaxant effects, showing that certain compounds could induce endothelium-independent relaxation in vascular tissues. These findings indicate the potential of quinoxaline derivatives as small molecules with vasorelaxant effects, potentially useful for developing antihypertensive therapies (Chang-Bo Zheng, Wen-Cong Gao, Pan-Pan Pang, et al., 2021).
Pesticidal Activities
The synthesis and evaluation of quinoxaline derivatives have extended into the agricultural sector, where their pesticidal activities have been explored. Some quinoxaline derivatives have shown to possess herbicidal, fungicidal, and insecticidal activities, offering a new avenue for the discovery of novel pesticides. The broad-spectrum fungicidal activity against plant pathogens and herbicidal properties highlight the versatility of quinoxaline derivatives in pest management strategies (Xinghai Liu, Wei Yu, Li-Jing Min, et al., 2020).
Neuroprotective Properties
Quinoxaline derivatives have also been identified as neuroprotectants for cerebral ischemia, exemplified by the compound 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), which acts as an antagonist to the non-NMDA glutamate receptor. NBQX's potent and selective inhibition of the quisqualate subtype of the glutamate receptor and its protective effects against global ischemia underline the therapeutic potential of quinoxaline derivatives in neurological conditions (M. Sheardown, E. Nielsen, A. Hansen, et al., 1990).
Propiedades
IUPAC Name |
7-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-12-6-5-11-9-7-8(13-2)3-4-10(9)12;;/h3-4,7,11H,5-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYFIDIXIVWDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CC(=C2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
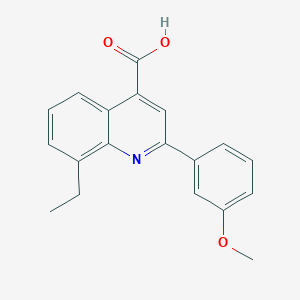
![6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2765272.png)
![6-(1H-indol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2765273.png)
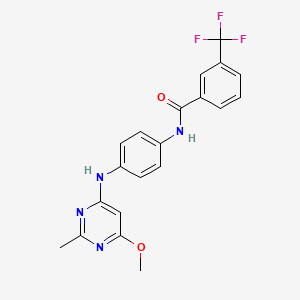
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2765275.png)
![N-[3-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2765280.png)
![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2765281.png)
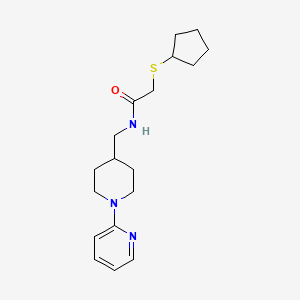
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2765285.png)
![4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2765286.png)

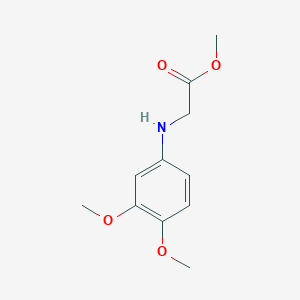

![6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B2765292.png)
